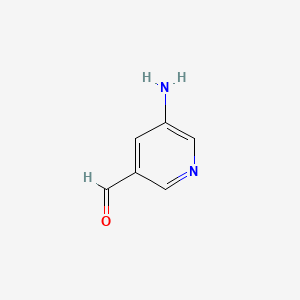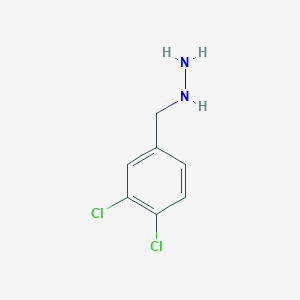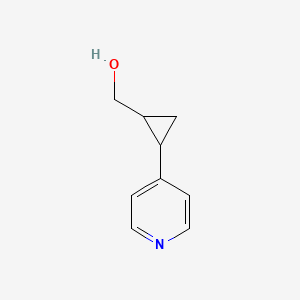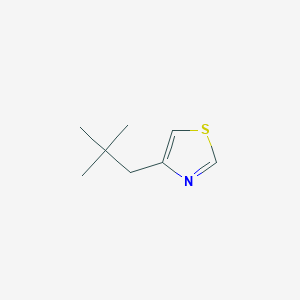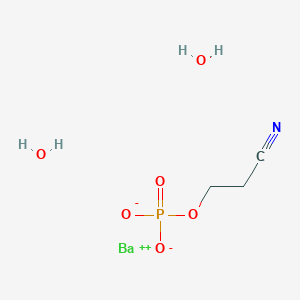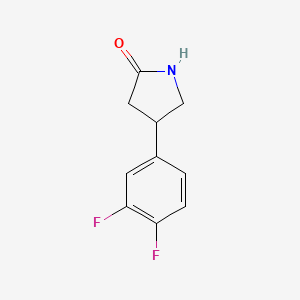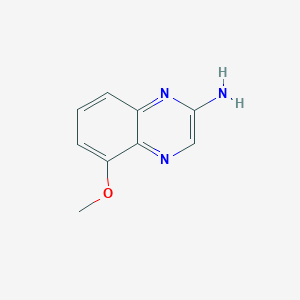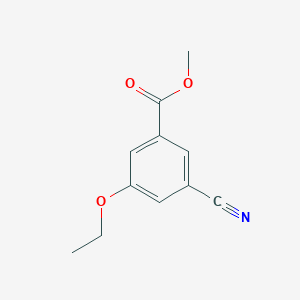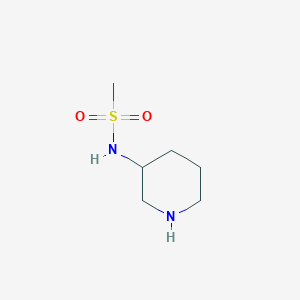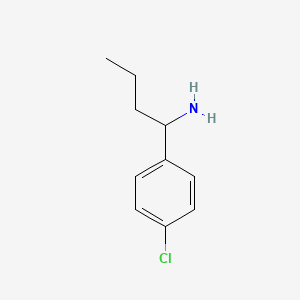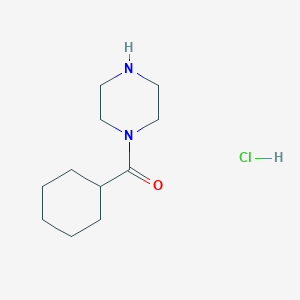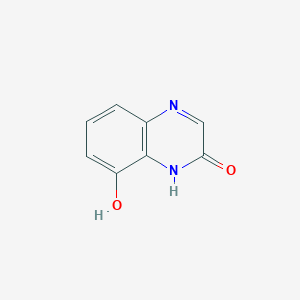
Quinoxaline-2,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline-2,8-diol is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxaline ring system with a hydroxyl group attached to the 8th position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline-2,8-diol typically involves the cyclization of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the condensation of o-phenylenediamine with glyoxal under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 8th position . Another approach involves the use of 2-nitroaniline as a starting material, which undergoes reduction and subsequent cyclization to form the quinoxalinone core .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline-2,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxalinone derivatives with different oxidation states.
Reduction: The compound can be reduced to form dihydroquinoxalinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxalinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Quinoxaline-2,8-diol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Quinoxaline-2,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity . The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar biological activities.
3,4-Dihydroquinolin-2-one: A related compound with a dihydroquinoline core.
Uniqueness
Quinoxaline-2,8-diol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
8-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)10-7(12)4-9-5/h1-4,11H,(H,10,12) |
InChI-Schlüssel |
GTILVJOSRGCKTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=N2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


